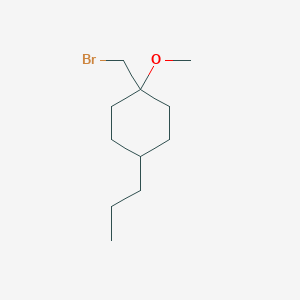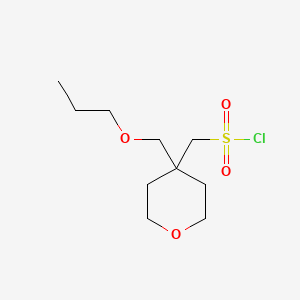![molecular formula C9H9N3O B15325334 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one is a heterocyclic compound that belongs to the class of diazepines fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate undergoes further reactions to form the desired diazepine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features.
Benzo[b]pyrano[2,3-e][1,4]diazepine: Shares the diazepine ring but with a different fused ring system.
Pyrrolopyrazine derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-methyl-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C9H9N3O/c1-6-4-9(13)12-8-5-10-3-2-7(8)11-6/h2-3,5H,4H2,1H3,(H,12,13) |
Clé InChI |
QAVWDOWVKUIBRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=NC=C2)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amine](/img/structure/B15325283.png)




![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)


